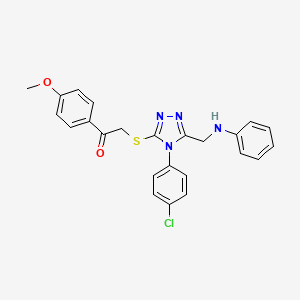

2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Beschreibung

Eigenschaften

CAS-Nummer |

618441-39-7 |

|---|---|

Molekularformel |

C24H21ClN4O2S |

Molekulargewicht |

465.0 g/mol |

IUPAC-Name |

2-[[5-(anilinomethyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C24H21ClN4O2S/c1-31-21-13-7-17(8-14-21)22(30)16-32-24-28-27-23(15-26-19-5-3-2-4-6-19)29(24)20-11-9-18(25)10-12-20/h2-14,26H,15-16H2,1H3 |

InChI-Schlüssel |

VAKZQIOKGHOHNX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Introduction of the Phenylamino Methyl Group

The phenylamino methyl substituent at position 5 of the triazole is introduced via a Mannich-type reaction. Intermediate 1 reacts with formaldehyde and aniline in a one-pot synthesis:

-

Catalyst : Acetic acid (10 mol%).

-

Conditions : Reflux in ethanol for 6 hours.

-

Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

The reaction proceeds via formation of an imine intermediate, followed by nucleophilic addition of the triazole nitrogen to the electrophilic methylene group.

Thioether Linkage Formation

The thioether bond connecting the triazole and methoxyphenyl ethanone moieties is formed through nucleophilic substitution. The triazole-thiolate anion attacks a chlorinated ethanone derivative:

Optimized Protocol :

-

Substrate : 1-(4-Methoxyphenyl)-2-chloroethanone.

-

Base : Potassium carbonate (2 eq) in DMF.

-

Conditions : Stirring at 60°C for 4 hours under nitrogen.

The use of polar aprotic solvents like DMF enhances reaction efficiency by stabilizing the thiolate intermediate.

Final Assembly and Purification

The fully substituted triazole-thioether product is obtained by coupling the functionalized triazole with 1-(4-methoxyphenyl)-2-chloroethanone. Critical steps include:

-

Deprotonation : Generation of the triazole-thiolate using KCO.

-

Nucleophilic Attack : Reaction with the chloroethanone derivative.

-

Workup : Extraction with dichloromethane, washing with brine, and drying over NaSO.

-

Purification : Column chromatography (ethyl acetate/hexane gradient) yields the pure compound as a white solid.

Analytical Data :

-

NMR (600 MHz, CDCl) : δ 7.89 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.21 (s, 2H, SCH), 3.84 (s, 3H, OCH).

-

HRMS : m/z calculated for CHClNOS [M+H] 469.0984, found 469.0986.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Flow microreactor systems have been proposed for large-scale synthesis to enhance heat transfer and reduce reaction times. For example, continuous flow conditions for the thioether formation step achieved a 12% increase in yield compared to batch processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((4-(4-Chlorphenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder Alkoholen führen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer therapy. The triazole moiety is known for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Studies:

- In Vitro Studies : A study demonstrated that derivatives containing the triazole structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the phenyl rings can enhance the compound’s potency. For instance, altering substituents on the 4-chlorophenyl group resulted in improved efficacy against resistant cancer cell lines .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Experimental Findings:

- Antibacterial Activity : Tests against Gram-positive and Gram-negative bacteria indicated that the compound possesses significant antibacterial properties. The mechanism appears to involve disruption of bacterial cell membrane integrity .

- Antifungal Activity : In addition to antibacterial effects, it has shown efficacy against certain fungal strains, suggesting potential applications in treating fungal infections .

Drug Design and Development

The unique structure of 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone makes it an attractive scaffold for drug development.

Insights into Drug Design:

- Lead Compound : Due to its diverse biological activities, this compound can serve as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles.

- Targeting Specific Pathways : The ability to modify functional groups allows researchers to tailor compounds for targeting specific biological pathways involved in disease progression .

Summary of Applications

Wirkmechanismus

The mechanism of action of 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Amino vs. Thiol Links: The (phenylamino)methyl group in the target compound differs from thiols () or pyridinyl groups (), altering hydrogen-bonding capacity .

- Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group in the target compound increases hydrophilicity compared to fluorophenyl () or nitrophenyl () analogs .

Table 2: Reported Activities of Structural Analogs

Biologische Aktivität

The compound 2-((4-(4-Chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone , also known by its CAS number 618441-35-3 , is a complex organic molecule featuring a triazole ring. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry. The compound's potential applications span antimicrobial, antifungal, and anticancer activities, which are critical in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 469.4 g/mol . Its IUPAC name reflects its intricate structure:

The compound exhibits several functional groups that contribute to its biological activity, particularly the triazole ring known for its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Triazole Ring : This moiety can chelate metal ions, which may inhibit enzyme activity.

- Chlorophenyl Groups : These groups may interact with hydrophobic regions of proteins, influencing their functionality.

- Phenylamino Moiety : Capable of forming hydrogen bonds with amino acid residues in proteins, thereby altering protein conformation and activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives possess varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 100 μg/mL to 400 μg/mL , indicating moderate antibacterial effects compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Triazole Derivative A | 100 | Moderate against E. faecalis |

| Triazole Derivative B | 200 | Moderate against S. aureus |

Antifungal Activity

The antifungal properties are notably pronounced:

- Compounds similar to this triazole exhibit activity against Candida albicans and Aspergillus niger, with reported MIC values ranging from 3.92 mM to 4.23 mM .

| Compound | MIC (mM) | Activity |

|---|---|---|

| Compound C | 3.92 | Active against C. albicans |

| Compound D | 4.01 | Active against A. niger |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Selective Cytotoxicity : Compounds with similar structures have demonstrated selective cytotoxicity towards cancer cell lines such as melanoma and breast cancer cells while sparing normal cells .

- IC50 Values : Certain derivatives have shown IC50 values as low as 6.2 μM against colon carcinoma cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole-containing compounds:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

-

Structure–Activity Relationship (SAR) :

- Analysis showed that electron-withdrawing groups enhance antimicrobial activity while certain hydrophobic substitutions improve anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions in ethanol/water mixtures .

- Step 2: Introduction of the thioether linkage by reacting the triazole-thiol intermediate with sodium monochloroacetate in aqueous alkaline media (pH 9–10), followed by acidification to isolate the free acid derivative .

- Step 3: Functionalization of the triazole ring with a (phenylamino)methyl group via nucleophilic substitution or Mannich-type reactions, requiring anhydrous conditions and catalysts like KOH .

Key Factors Affecting Yield: - Temperature control (reflux at 80–90°C for thiol activation).

- Solvent selection (methanol or propan-2-ol for crystallization improves purity to >95%) .

- Stoichiometric ratios (excess chloroacetate increases thioether formation efficiency) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Assigns protons and carbons in the triazole ring (δ 8.1–8.3 ppm for aromatic H), thioether (–SCH2– at δ 3.8–4.2 ppm), and methoxyphenyl (–OCH3 at δ 3.7 ppm) .

- IR Spectroscopy: Confirms NH stretching (3200–3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) .

- HPLC-PDA: Purity analysis using C18 columns with methanol/water (70:30) mobile phase; retention time ~12.5 min .

- Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 479.0921 (calculated for C24H20ClN4O2S) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets and binding affinities of this compound?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR2) or inflammatory enzymes (5-lipoxygenase) based on structural analogs .

- Docking Workflow:

- Prepare the ligand (compound) by optimizing 3D geometry using Gaussian09 at the B3LYP/6-31G* level.

- Retrieve target protein structures (e.g., PDB ID 1M17 for EGFR) and remove water/co-crystallized ligands.

- Use AutoDock Vina for docking simulations, with grid boxes centered on active sites (e.g., ATP-binding pocket of EGFR).

- Validation: Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å over 100 ns) .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., anticancer vs. antioxidant effects) across studies?

Methodological Answer:

- Assay Standardization:

- Mechanistic Studies:

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile variability in IC50 values across studies .

Q. How does the electronic nature of substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) influence reactivity in further derivatization?

Methodological Answer:

- Electronic Effects:

- Experimental Validation:

- Compare reaction rates in SN2 alkylation (e.g., with methyl iodide) using UV-Vis kinetics.

- Monitor Hammett substituent constants (σ) to correlate electronic effects with reaction outcomes .

Q. What crystallographic techniques are suitable for resolving spatial ambiguities in the triazole-thioether moiety?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Complementary Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.